molecular formula C12H16N4S B15279982 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B15279982
M. Wt: 248.35 g/mol
InChI Key: QUHCODJNQREORG-UHFFFAOYSA-N
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Description

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with an isobutyl group and a thiophene ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isobutyl and thiophene groups under controlled conditions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-ylmethanamine
  • 1-isobutyl-3-(3H-thiophen-2-yl)pyrazol-4-amine
  • 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide stands out due to its specific functional groups and structural configuration

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carboximidamide

InChI

InChI=1S/C12H16N4S/c1-8(2)6-16-7-9(12(13)14)11(15-16)10-4-3-5-17-10/h3-5,7-8H,6H2,1-2H3,(H3,13,14)

InChI Key

QUHCODJNQREORG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CS2)C(=N)N

Origin of Product

United States

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